molecular formula C8H6F3NO2 B1418897 1-Nitro-2-(2,2,2-trifluoroethyl)benzene CAS No. 145914-06-3

1-Nitro-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1418897
M. Wt: 205.13 g/mol
InChI Key: LMUDYZWHWMEFCA-UHFFFAOYSA-N
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Description

“1-Nitro-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6F3NO2 . It is a derivative of benzene, where one hydrogen atom is replaced by a nitro group (-NO2) and another hydrogen atom is replaced by a 2,2,2-trifluoroethyl group (-CH2CF3) .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, a general strategy for the synthesis of 2,2,2-trifluoroethyl-substituted indoles involves transformations of heterocycles, synthesis from o-alkynylanilines, reductive cyclization of nitrobenzene derivatives, synthesis with the use of arynes, and catalysis by N-heterocyclic carbenes .


Molecular Structure Analysis

The molecular structure of “1-Nitro-2-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI code: 1S/C8H6F3NO2/c9-8(10,11)5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2 .


Chemical Reactions Analysis

The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . This suggests that “1-Nitro-2-(2,2,2-trifluoroethyl)benzene” might undergo similar reactions.

Scientific Research Applications

Synthesis of SF5-containing Benzimidazoles, Quinoxalines, and Benzotriazoles

1-Nitro-2-(2,2,2-trifluoroethyl)benzene derivatives have been used in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These compounds are synthesized through amination and reduction processes. Such derivatives serve as precursors for the efficient synthesis of these compounds, which have potential applications in various fields including pharmaceuticals and materials science (Pastýříková et al., 2012).

Luminescent Metal-Organic Frameworks (MOFs)

Research has demonstrated the use of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene derivatives in the construction of luminescent MOFs (Metal-Organic Frameworks). These MOFs exhibit excellent fluorescence properties and can selectively sense organic nitro compounds in the vapor phase. Such materials have potential applications in sensing technologies and material sciences (Rachuri et al., 2015).

Nucleophilic Substitution Reactions

The compound has been involved in vicarious nucleophilic substitution reactions. These reactions provide substituted 1-nitro-4-(pentafluorosulfanyl)benzenes and are important for the synthesis of various organic compounds. The transformations of these primary products into substituted (pentafluorosulfanyl)anilines and benzenes are also significant in organic synthesis (Beier et al., 2011).

Anion Transport Mediation

Derivatives of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene have been used to mediate highly efficient anion transport. The modification of certain compounds with strong electron-withdrawing substituents, such as trifluoromethyl and nitro groups, leads to a significant increase in activity. These derivatives play a crucial role in processes involving ion transport (Peng et al., 2016).

CO2 Capture from Flue Gas and Landfill Gas

The controlled postsynthetic nitration of certain organic frameworks, which are derivatives of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, has shown promising results in enhancing CO2 capture from flue gas and landfill gas. These materials demonstrate high surface area and microporous structure, which are advantageous in CO2 adsorption and removal applications (Islamoglu et al., 2016).

Molecular Electronic Devices

Derivatives of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene have been used in molecular electronic devices. These molecules exhibit properties like negative differential resistance and high on-off peak-to-valley ratios, which are significant in the development of advanced electronic components (Chen et al., 1999).

properties

IUPAC Name

1-nitro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDYZWHWMEFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Trofymchuk, AV Bezdudny, YM Pustovit, O Lukin… - …, 2012 - thieme-connect.com
Three isomers of C-(2,2,2-trifluoroethyl)aniline were prepared on a multigram scale from readily available nitrophenylacetic acids in two steps. First, the carboxy groups of the latter were …
Number of citations: 3 www.thieme-connect.com
Z Luo, X Han, H Zeng, CJ Li - 2019 - chemrxiv.org
A metal-free trifluoromethylation of hydrazones with Togni’s reagent under mild conditions was developed. Various functional groups including ester, methoxy, dimethoxy, nitro, halogen …
Number of citations: 2 chemrxiv.org
H Zeng, Z Luo, X Han, CJ Li - Organic letters, 2019 - ACS Publications
A metal-free trifluoromethylation of hydrazones with Togni’s reagent under mild conditions was developed. Various functional groups including ester, methoxy, dimethoxy, nitro, halogen…
Number of citations: 23 pubs.acs.org

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